molecular formula C21H21FN2OS B2689319 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide CAS No. 946250-88-0

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide

Cat. No.: B2689319
CAS No.: 946250-88-0
M. Wt: 368.47
InChI Key: XARHJZRGDMRGPA-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific structure of this compound also includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, an amide functional group, and a thiazole ring . The presence of fluorine would add electronegativity to the structure.


Chemical Reactions Analysis

Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Thiazoles can participate in reactions such as S-alkylation, N-alkylation, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high boiling points due to the presence of the polar amide group . The presence of fluorine might increase the compound’s stability and polarity .

Scientific Research Applications

Analysis and Detection in Natural Water

Research by Zimmerman, Schneider, and Thurman (2002) on the analysis and detection of herbicides dimethenamid and flufenacet, along with their degradation products in natural water, could provide a framework for studying the environmental impact and detection methods for N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide, due to the relevance in analyzing complex organic compounds in environmental samples Zimmerman, L., Schneider, R., & Thurman, E. (2002). Journal of agricultural and food chemistry.

GPIIb/IIIa Integrin Antagonists

The development of GPIIb/IIIa integrin antagonists by Hayashi et al. (1998) showcases the medicinal chemistry strategies involved in creating potent and selective therapeutic agents. This research could inspire the exploration of this compound for potential pharmacological targets, given the structural complexity and potential for bioactivity Hayashi, Y., et al. (1998). Journal of medicinal chemistry.

Alzheimer's Disease Imaging

The use of radiofluorinated derivatives for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, as researched by Shoghi-Jadid et al. (2002), provides insight into how fluorine-substituted compounds, such as this compound, might be used in diagnostic imaging or as a part of biomarker studies for neurodegenerative diseases Shoghi-Jadid, K., et al. (2002). The American journal of geriatric psychiatry.

Antimicrobial Activity

Desai, Rajpara, and Joshi's (2013) work on synthesizing fluorobenzamides with antimicrobial activity suggests potential for this compound in antimicrobial applications. The incorporation of fluorine atoms and thiazole rings in the compound's structure may contribute to significant antimicrobial properties Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Journal of Fluorine Chemistry.

Mechanism of Action

The mechanism of action of this compound is not known as it might depend on its intended use. For instance, some benzamide derivatives are used as inhibitors of certain enzymes .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c1-13-7-8-16(11-14(13)2)20(25)23-10-9-19-15(3)24-21(26-19)17-5-4-6-18(22)12-17/h4-8,11-12H,9-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARHJZRGDMRGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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